(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride

Catalog No.
S13833324
CAS No.
M.F
C10H13ClO5S
M. Wt
280.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride

Product Name

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride

IUPAC Name

(2,3,4-trimethoxyphenyl)methanesulfonyl chloride

Molecular Formula

C10H13ClO5S

Molecular Weight

280.73 g/mol

InChI

InChI=1S/C10H13ClO5S/c1-14-8-5-4-7(6-17(11,12)13)9(15-2)10(8)16-3/h4-5H,6H2,1-3H3

InChI Key

KVAKHEFYRJAFIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CS(=O)(=O)Cl)OC)OC

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by the presence of a methanesulfonyl chloride group attached to a 2,3,4-trimethoxyphenyl moiety. This compound has the molecular formula C11H15ClO4SC_{11}H_{15}ClO_4S and is notable for its reactivity due to the sulfonyl chloride functional group. It appears as a colorless to pale yellow liquid that is soluble in polar organic solvents but reacts vigorously with water and other nucleophiles, producing toxic byproducts such as hydrogen chloride gas .

. Its reactivity allows it to participate in:

  • Formation of Methanesulfonates: Reacts with alcohols to form methanesulfonates in the presence of a base, following an E1cb elimination mechanism that generates reactive sulfene intermediates .
  • Synthesis of Methanesulfonamides: Reacts with primary and secondary amines to yield methanesulfonamides, which are resistant to hydrolysis under various conditions .
  • Cycloadditions: Under basic conditions, it can generate sulfene, which can then react with other compounds to form heterocycles .

While specific biological activity data for (2,3,4-trimethoxyphenyl)methanesulfonyl chloride is limited, compounds containing similar structural motifs often exhibit significant biological properties. For instance, derivatives of trimethoxyphenyl groups have been studied for their potential anti-inflammatory and anticancer activities. The methanesulfonyl group may enhance these properties by improving solubility and bioavailability in biological systems.

The synthesis of (2,3,4-trimethoxyphenyl)methanesulfonyl chloride can be achieved through several methods:

  • Chlorination of 2,3,4-Trimethoxybenzyl Alcohol: The alcohol can be treated with thionyl chloride or phosphorus pentachloride to yield the corresponding chlorinated product.
  • Direct Reaction with Methanesulfonic Acid: Methanesulfonic acid can be reacted with chlorinating agents like thionyl chloride to produce methanesulfonyl chloride, which can then be coupled with 2,3,4-trimethoxyphenol derivatives .

The primary applications of (2,3,4-trimethoxyphenyl)methanesulfonyl chloride include:

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Protecting Group: The methanesulfonyl group can be utilized as a protecting group for alcohols and amines in multi-step organic synthesis.
  • Potential Drug Development: Due to its structural characteristics, it may be explored further in medicinal chemistry for developing new therapeutic agents targeting specific biological pathways.

Interaction studies involving (2,3,4-trimethoxyphenyl)methanesulfonyl chloride are necessary to understand its reactivity with biological molecules. Preliminary studies suggest that compounds containing similar functional groups may interact with enzymes or receptors involved in metabolic pathways. These interactions could lead to modifications in drug efficacy or toxicity profiles.

Several compounds share structural similarities with (2,3,4-trimethoxyphenyl)methanesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(2,3,4-Trimethoxyphenyl)methylpiperazine-1-carbaldehydeC15H22N2O4C_{15}H_{22}N_{2}O_{4}Contains a piperazine ring; used in neurological applications.
TrimetazidineC15H17N5C_{15}H_{17}N_{5}A piperazine derivative used for angina treatment; lacks methanesulfonyl group.
3,4-Dimethoxybenzene sulfonic acidC10H12O5SC_{10}H_{12}O_5SSimilar sulfonic acid functionality; used in dye synthesis .

Uniqueness

(2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is unique due to its combination of a trimethoxyphenyl group and a highly reactive methanesulfonyl chloride moiety. This structural arrangement enhances its potential as a versatile building block in organic synthesis while providing opportunities for biological activity modulation.

Dissociative Electron Transfer Pathways in Reductive Cleavage

The reductive cleavage of (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride proceeds through dissociative electron transfer mechanisms that are fundamentally influenced by the electronic properties of the trimethoxy substitution pattern [2] [3]. Research on aromatic sulfonyl chlorides has revealed that the mechanism of electron transfer can vary significantly depending on the nature and position of substituents on the aromatic ring [4].

For sulfonyl chlorides bearing electron-donating substituents such as methoxy groups, the predominant pathway follows a classical dissociative electron transfer mechanism where electron transfer and bond cleavage occur simultaneously [2]. This contrasts sharply with electron-withdrawing substituted systems, such as 4-cyano and 4-nitrophenyl sulfonyl chlorides, which exhibit a "sticky" dissociative electron transfer mechanism involving the formation of radical-anion clusters before decomposition [3] [4].

The electrochemical reduction of (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is expected to occur at a reduction potential of approximately -2.12 V versus saturated calomel electrode, based on the combined electronic effects of the three methoxy substituents [2]. This value reflects the electron-rich nature of the aromatic system, which makes the compound less susceptible to reduction compared to electron-deficient analogs.

Bond TypeBond Dissociation Energy (kJ/mol)Reduction Potential (V vs SCE)Mechanism Type
CH₃SO₂-Cl295 ± 8-2.15Concerted DET
PhSO₂-Cl295 ± 8-1.95Concerted DET
4-NO₂PhSO₂-Cl298 ± 10-1.25Sticky DET
4-CH₃OPhSO₂-Cl290 ± 12-2.08Concerted DET
2,3,4-(OCH₃)₃PhSO₂-ClEstimated 288 ± 15Estimated -2.12Predicted Concerted DET

The autocatalytic process observed in sulfonyl chloride reduction involves homogeneous electron transfer from the electrochemically generated sulfinate anion to the parent sulfonyl chloride [2] [4]. This phenomenon results in concentration-dependent electrochemical characteristics, where both the reduction process and final products depend on substrate concentration and scan rate parameters [3].

Quantum chemical calculations have provided insight into the radical-anion pair interactions that occur during the dissociative electron transfer process [2]. Despite the relatively low magnitude of in-cage interactions in acetonitrile compared to gas phase calculations, these interactions significantly affect the dynamics of the involved reactions [3]. The presence of electron-donating methoxy groups is expected to minimize these in-cage interactions, favoring the classical concerted mechanism over the sticky variant observed with electron-withdrawing substituents [4].

Steric and Electronic Modulation by Trimethoxy Substitution Patterns

The presence of three methoxy groups at the 2,3,4-positions of the phenyl ring in (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride creates a unique electronic environment that profoundly influences the compound's reactivity patterns [5] [6]. The methoxy substituents function as strong electron-donating groups through both inductive and resonance effects, significantly altering the electron density distribution within the aromatic system [6].

The combined Hammett sigma constant for the 2,3,4-trimethoxy substitution pattern is estimated at approximately -0.81, indicating substantial electron donation to the aromatic ring [5]. This electron enrichment has cascading effects on the sulfonyl chloride functionality, reducing the positive charge density on the sulfur atom and affecting the polarization of the sulfur-chlorine bond [7].

PropertyUnsubstituted PhSO₂Cl2,3,4-(OCH₃)₃PhSO₂ClElectronic Effect
Hammett σ constant0.00-0.81 (estimated)Strong electron donation
Electron density at S atom+1.45+1.38Decreased positive charge
Carbon-sulfur bond order1.121.15Increased bonding
Sulfur-chlorine bond polarization0.320.35Enhanced polarization
Lowest unoccupied molecular orbital energy (eV)-2.85-2.65Raised energy level
Dipole moment (D)4.25.8Increased polarity

The steric effects of the trimethoxy substitution pattern are particularly pronounced due to the ortho-positioning of two methoxy groups [8]. These substituents create significant steric congestion around the aromatic ring, which can influence the approach of nucleophiles and the overall reaction kinetics [9]. The ortho-methoxy groups at positions 2 and 3 introduce conformational constraints that affect the planarity of the aromatic system and the orientation of the methanesulfonyl chloride side chain [8].

Research on substituted aromatic systems has demonstrated that ortho-alkoxy substituents can exhibit enhanced reactivity due to their rigid, sterically compressed structures [5]. This enhanced reactivity stems from the relief of steric strain upon nucleophilic attack, which can lower activation barriers despite the electron-donating nature of the substituents [8].

The electronic modulation by the trimethoxy pattern also affects the compound's susceptibility to various reaction pathways [6]. The electron-rich aromatic system favors electrophilic aromatic substitution reactions while simultaneously making the sulfonyl chloride functionality more reactive toward nucleophiles [10]. This dual reactivity pattern creates opportunities for selective functionalization depending on reaction conditions and choice of reagents .

The resonance effects of the methoxy substituents extend throughout the aromatic system, creating regions of enhanced and diminished electron density [6]. The positions ortho and para to the methoxy groups experience increased electron density, while meta positions show relatively less enhancement [12]. This electronic distribution pattern influences regioselectivity in subsequent chemical transformations and affects the overall stability of reaction intermediates [6].

Solvent-Mediated Reaction Dynamics in Protic Media

The reaction dynamics of (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride in protic media are governed by complex solvation effects that significantly influence both reaction rates and mechanistic pathways [13] [14]. Protic solvents such as water, methanol, and ethanol interact with sulfonyl chlorides through hydrogen bonding and dipolar interactions, creating solvation shells that affect the accessibility of reactive sites [15] [16].

In aqueous systems, the hydrolysis of aromatic sulfonyl chlorides follows a nucleophilic substitution mechanism at the sulfur center [17]. The reaction proceeds through a trigonal bipyramidal transition state where water molecules act as nucleophiles attacking the electrophilic sulfur atom [18]. The rate of this process is significantly enhanced in (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride due to the electron-donating effects of the methoxy substituents, which increase the electrophilicity of the sulfur center [7].

SolventDielectric ConstantProtic/AproticRelative RateSolvation Energy (kJ/mol)
Water78.4Protic1.00-125
Methanol32.7Protic0.85-98
Ethanol24.5Protic0.72-85
tert-Butanol17.1Protic0.58-65
Acetonitrile37.5Aprotic0.15-42
Dimethyl sulfoxide46.7Aprotic0.12-38

The kinetic characteristics of sulfonyl chloride reactions in protic media demonstrate a strong correlation with solvent dielectric constant and hydrogen bonding capability [18]. Water, with its high dielectric constant of 78.4, provides optimal solvation for both the starting material and transition state, resulting in the highest reaction rates [14]. The progressive decrease in reaction rates observed in methanol, ethanol, and tert-butanol reflects the diminishing ability of these solvents to stabilize the charged transition state [13].

Mechanistic studies have revealed that the hydrolysis of methanesulfonyl chloride derivatives can proceed through multiple pathways depending on reaction conditions [17]. In strongly basic aqueous solutions, a competing pathway involves the formation of sulfene intermediates through elimination-addition mechanisms [16]. However, the steric bulk of the trimethoxyphenyl substituent in (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is expected to suppress this alternative pathway, favoring direct nucleophilic substitution [19].

The temperature dependence of sulfonyl chloride reactions in protic media provides additional insight into the mechanistic details [18]. Activation parameters determined for related aromatic sulfonyl chlorides show negative entropy of activation values ranging from -102 to -135 J mol⁻¹ K⁻¹, consistent with highly ordered transition states characteristic of associative mechanisms [7]. The enthalpy of activation for (2,3,4-Trimethoxyphenyl)methanesulfonyl chloride is estimated to be approximately 68.5 kJ/mol, reflecting the activating effect of the electron-donating methoxy substituents [5].

Solvent isotope effects provide further evidence for the mechanistic pathway in protic media [17]. Studies using deuterated solvents have shown significant kinetic isotope effects for sulfonyl chloride hydrolysis, indicating that proton transfer steps are involved in the rate-determining transition state [13]. The magnitude of these effects correlates with the extent of hydrogen bonding between the solvent and the developing ionic character in the transition state [18].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

280.0172224 g/mol

Monoisotopic Mass

280.0172224 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types